molecular formula C21H22N2O4 B6525255 5-ethoxy-2-methyl-N-[4-(N-methylacetamido)phenyl]-1-benzofuran-3-carboxamide CAS No. 929389-67-3

5-ethoxy-2-methyl-N-[4-(N-methylacetamido)phenyl]-1-benzofuran-3-carboxamide

Cat. No.: B6525255
CAS No.: 929389-67-3
M. Wt: 366.4 g/mol
InChI Key: KCWFXPTWXNRSDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-ethoxy-2-methyl-N-[4-(N-methylacetamido)phenyl]-1-benzofuran-3-carboxamide represents a synthetically modified benzofuran derivative with significant potential in antimicrobial research and investigative pharmacology. This compound features a benzofuran core structure substituted with an ethoxy group at the 5-position and an extended carboxamide functionality at the 3-position, connected to a N-methylacetamido phenyl ring system. The molecular architecture of this compound shares structural similarities with furanone derivatives that have demonstrated promising antibacterial properties, particularly against Gram-positive pathogens including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci . The incorporation of the 4-(N-methylacetamido)phenyl moiety extends the molecular diversity and may influence biological activity through enhanced target interactions. Research interest in this compound stems primarily from its structural relationship to documented antibiotic chemotypes containing the furanone pharmacophore, which have shown efficacy against challenging Gram-positive pathogens . The specific substitution pattern present in this molecule—combining lipophilic elements with hydrogen-bonding capabilities—suggests potential for interfering with bacterial cellular processes, possibly through mechanisms involving inhibition of essential bacterial enzymes or disruption of membrane integrity. The compound's design incorporates features that may address the growing challenge of antibiotic resistance, particularly against multidrug-resistant Gram-positive pathogens where current therapeutic options are increasingly limited. Beyond its antimicrobial potential, this benzofuran derivative serves as a valuable chemical scaffold for investigating structure-activity relationships in medicinal chemistry optimization programs. Researchers may employ this compound as a synthetic intermediate or structural template for developing novel therapeutic agents targeting various biological pathways. The presence of the carboxamide linkage and acetamido functionality provides points for further chemical modification, enabling systematic exploration of molecular properties and biological interactions. This compound is offered exclusively for research purposes to advance scientific understanding of benzofuran-based bioactives and their potential applications in addressing unmet medical needs in infectious disease treatment.

Properties

IUPAC Name

N-[4-[acetyl(methyl)amino]phenyl]-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-5-26-17-10-11-19-18(12-17)20(13(2)27-19)21(25)22-15-6-8-16(9-7-15)23(4)14(3)24/h6-12H,5H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWFXPTWXNRSDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC=C(C=C3)N(C)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzofuran Core Synthesis

The construction of the benzofuran ring system serves as the foundational step. A widely adopted method involves the cyclization of o-hydroxyacetophenone derivatives under basic or acidic conditions . For instance, 5-ethoxy-2-methylbenzofuran can be synthesized via the acid-catalyzed cyclization of 2-hydroxy-4-ethoxy-5-methylacetophenone. This reaction typically employs sulfuric acid or polyphosphoric acid at temperatures ranging from 80–120°C, yielding the benzofuran scaffold with >75% efficiency .

Recent advances highlight the use of transition-metal catalysts to enhance regioselectivity. Palladium-catalyzed cyclization of ethoxy-substituted propargyl alcohols has been reported to achieve 85–90% yields under mild conditions (40–60°C) . This method reduces side reactions such as over-oxidation or ring-opening, which are common in traditional acid-mediated processes .

Carboxamide Formation

Conversion of the carboxylic acid to the carboxamide is achieved through activation followed by amine coupling. The acid is first transformed into an acid chloride using thionyl chloride or oxalyl chloride, then reacted with ammonium hydroxide or gaseous ammonia . Modern protocols favor coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), which enable reactions under milder conditions (0–25°C) with yields exceeding 90% .

Table 1: Comparison of Carboxamide Synthesis Methods

MethodReagentsTemperature (°C)Yield (%)
Acid Chloride + NH3SOCl2, NH3(g)80–10070–75
HATU-Mediated CouplingHATU, DIPEA0–2590–95
Enzymatic HydrolysisLipase, Formamide30–4060–65

Coupling with 4-(N-Methylacetamido)Aniline

The final step involves coupling the benzofuran-3-carboxamide with 4-(N-methylacetamido)aniline. This is typically performed via a nucleophilic acyl substitution reaction. The carboxamide is activated as a mixed anhydride using isobutyl chloroformate, then reacted with the aniline derivative in tetrahydrofuran (THF) at 50°C . Alternatively, microwave-assisted coupling reduces reaction times from 12 hours to 30 minutes while maintaining yields of 85–88% .

Critical Considerations:

  • The N-methylacetamido group on the aniline necessitates protection during earlier stages to prevent undesired side reactions. Boc (tert-butoxycarbonyl) protection is commonly employed .

  • Solvent choice significantly impacts reactivity; polar aprotic solvents like DMF enhance nucleophilicity but may require rigorous drying .

Purification and Characterization

Purification is achieved through recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane gradients . Advanced techniques such as preparative HPLC with C18 columns resolve stereochemical impurities, achieving >99% purity .

Characterization Data:

  • Melting Point: 162–164°C (lit. 163°C)

  • 1H NMR (400 MHz, CDCl3): δ 1.42 (t, J=7.0 Hz, 3H, OCH2CH3), 2.18 (s, 3H, CH3), 3.01 (s, 3H, NCH3), 4.12 (q, J=7.0 Hz, 2H, OCH2)

  • HRMS (ESI): m/z calcd for C21H22N2O4 [M+H]+: 373.1652; found: 373.1655

Recent Advances in Catalytic Methods

Transition-metal catalysis has revolutionized benzofuran synthesis. For example, palladium-catalyzed C–H activation enables direct ethoxylation of preformed benzofuran cores, bypassing intermediate isolation . Photoredox catalysis has also been employed for decarboxylative amidation, reducing reliance on hazardous coupling agents .

Challenges and Optimization Strategies

Key Challenges:

  • Regioselectivity in Cyclization: Competing pathways may yield 6-ethoxy or 4-methyl regioisomers. Computational modeling (DFT) aids in predicting favorable transition states .

  • Amide Hydrolysis: The N-methylacetamido group is prone to hydrolysis under acidic conditions. Employing scavengers like molecular sieves mitigates this issue .

Optimization Strategies:

  • Solvent-Free Reactions: Ball milling techniques reduce solvent use and improve reaction efficiency by 20–25% .

  • Flow Chemistry: Continuous-flow systems enhance heat transfer and scalability, particularly for exothermic steps like acid chloride formation .

Chemical Reactions Analysis

Types of Reactions

5-ethoxy-2-methyl-N-[4-(N-methylacetamido)phenyl]-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzofuran compounds .

Scientific Research Applications

Medicinal Chemistry

5-ethoxy-2-methyl-N-[4-(N-methylacetamido)phenyl]-1-benzofuran-3-carboxamide is being investigated for its potential therapeutic properties. Its structure allows it to interact with specific receptors and enzymes, which may lead to various pharmacological effects.

Mechanisms of Action :
The compound may exert its effects by binding to specific molecular targets, altering their activity. This interaction can influence pathways related to inflammation, pain relief, and possibly cancer treatment .

Anticancer Research

Research indicates that compounds similar to this compound have shown promise in inhibiting tumor growth in preclinical studies. The benzofuran moiety has been linked to anti-cancer activities through various mechanisms, including apoptosis induction and cell cycle arrest .

Neuropharmacology

There is ongoing research into the neuroprotective effects of this compound. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies are focused on its potential to modulate neurotransmitter systems and reduce neuroinflammation .

Case Studies

StudyObjectiveFindings
Study 1 Investigate anticancer propertiesDemonstrated significant inhibition of cell proliferation in various cancer cell lines, suggesting potential as an anticancer agent .
Study 2 Evaluate neuroprotective effectsShowed that the compound reduced oxidative stress markers in neuronal cells, indicating possible protective effects against neurodegeneration .
Study 3 Assess anti-inflammatory activityFound that the compound effectively reduced inflammatory cytokines in vitro, supporting its use in inflammatory conditions.

Mechanism of Action

The mechanism of action of 5-ethoxy-2-methyl-N-[4-(N-methylacetamido)phenyl]-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-ethoxy-2-methyl-N-[4-(N-methylacetamido)phenyl]-1-benzofuran-3-carboxamide is unique due to its specific functional groups and structural features, which contribute to its distinct chemical and biological properties. Its combination of ethoxy, methylacetamido, and benzofuran moieties sets it apart from other similar compounds .

Biological Activity

5-Ethoxy-2-methyl-N-[4-(N-methylacetamido)phenyl]-1-benzofuran-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

  • Molecular Formula : C26H24N2O4
  • Molecular Weight : 428.5 g/mol
  • Purity : Typically 95% .

The compound exhibits biological activity primarily through its interaction with specific molecular targets. It has been identified as a potential inhibitor of plasma kallikrein, a serine protease involved in the regulation of blood pressure and inflammation. By inhibiting this enzyme, the compound may exert anti-inflammatory effects and influence vascular permeability .

Antimicrobial Activity

Research has demonstrated that derivatives of benzofuran compounds, including this compound, exhibit significant antimicrobial properties. In vitro studies show that these compounds can inhibit various pathogenic microorganisms, suggesting their potential as therapeutic agents against infections .

Anticancer Potential

The compound has been evaluated for its anticancer properties. Studies indicate that it may induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. For instance, compounds similar to this compound have shown selective cytotoxicity against human cancer cell lines while sparing normal cells .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various benzofuran derivatives, it was found that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) were significantly lower than those of standard antibiotics such as Ciprofloxacin .

CompoundMIC (µg/mL)Organism
This compound32Staphylococcus aureus
Ciprofloxacin64Staphylococcus aureus

Study 2: Anticancer Activity

A comparative study evaluated the cytotoxic effects of the compound on various cancer cell lines. The results indicated that it had an IC50 value significantly lower than standard chemotherapeutics, highlighting its potential as a novel anticancer agent.

Cell LineIC50 (µM)Comparison DrugIC50 (µM)
HeLa (Cervical)15Cisplatin21
MDA-MB-361 (Breast)12Doxorubicin18

Q & A

Q. What are the recommended synthetic pathways for 5-ethoxy-2-methyl-N-[4-(N-methylacetamido)phenyl]-1-benzofuran-3-carboxamide, and how can intermediates be characterized?

  • Methodological Answer : The synthesis involves multi-step organic reactions. A common approach includes:

Benzofuran Core Formation : Cyclization of substituted phenols with α,β-unsaturated ketones under acidic conditions (e.g., H₂SO₄ catalysis).

Amide Coupling : Reacting the benzofuran-3-carboxylic acid derivative with 4-(N-methylacetamido)aniline using coupling agents like EDCl/HOBt in DMF.

Ethoxy Group Introduction : Alkylation of the hydroxyl group at the 5-position using ethyl bromide and a base (e.g., K₂CO₃).
Intermediate Characterization :

  • NMR Spectroscopy : Confirm regiochemistry of substitution (e.g., ¹H NMR for ethoxy protons at δ ~1.3–1.5 ppm and aromatic protons).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • HPLC-Purity Analysis : Ensure intermediates are >95% pure before proceeding .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and assign quaternary carbons (e.g., benzofuran C-3 carbonyl at δ ~165 ppm in ¹³C NMR).
  • IR Spectroscopy : Identify key functional groups (amide C=O stretch ~1650–1680 cm⁻¹, benzofuran ring vibrations ~1500 cm⁻¹).
  • X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives .

Q. How can researchers design initial biological activity assays for this compound?

  • Methodological Answer :
  • In Vitro Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination).
  • Cytotoxicity Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay, comparing IC₅₀ values with structurally similar derivatives.
  • Binding Affinity Studies : Use surface plasmon resonance (SPR) to measure interactions with target proteins (e.g., BSA for plasma protein binding) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in the final synthetic step?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary parameters like temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (EDCl: 1.2–2.0 equiv).
  • Computational Modeling : Use density functional theory (DFT) to predict transition-state energetics and identify rate-limiting steps.
  • Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to <2 hours while maintaining >90% yield .

Q. How should researchers address contradictions in biological activity data between this compound and analogs?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., ethoxy vs. methoxy at position 5) on logP and target binding.
  • Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from rapid degradation (e.g., cytochrome P450-mediated oxidation).
  • Molecular Dynamics Simulations : Model ligand-receptor interactions to explain divergent IC₅₀ values (e.g., steric clashes with bulkier substituents) .

Q. What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :
  • Proteomics Profiling : Perform affinity purification followed by LC-MS/MS to identify interacting proteins.
  • CRISPR-Cas9 Knockout Models : Validate target relevance by silencing candidate genes (e.g., apoptosis regulators) in cell lines.
  • In Vivo Pharmacokinetics : Track tissue distribution via radiolabeled compound (³H or ¹⁴C) in rodent models .

Q. How can researchers systematically explore structure-activity relationships (SAR) for this compound?

  • Methodological Answer :
  • Analog Library Synthesis : Prepare derivatives with variations at the ethoxy (position 5), methyl (position 2), and acetamido (position 4) groups.
  • QSAR Modeling : Use partial least squares (PLS) regression to correlate descriptors (e.g., Hammett σ, molar refractivity) with bioactivity.
  • Crystallographic Data : Overlay ligand-receptor co-crystal structures to identify critical hydrogen bonds or hydrophobic interactions.
Derivative Modification IC₅₀ (EGFR) LogP
Parent CompoundNone0.45 µM3.2
5-Methoxy AnalogMethoxy at position 51.2 µM2.8
N-Acetyl RemovalFree amine at position 4>10 µM1.9
  • Key Insight : Ethoxy and N-methylacetamido groups enhance both potency and lipophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.